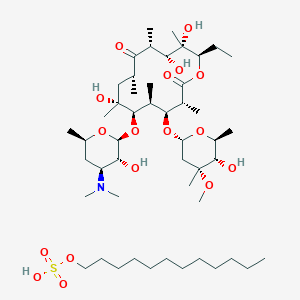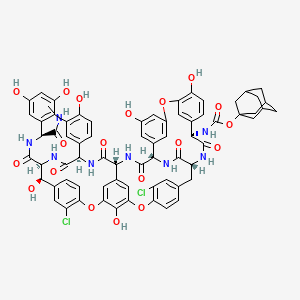
Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ristomycin A aglycone, 22,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-64-O-demethyl-19-deoxy-N15-((tricyclo(3.3.1.13,7)dec-2yloxy)carbonyl)-38-((methylamino)carbonyl)- is a complex organic compound with potential applications in various fields of science and industry. This compound is a derivative of ristomycin, a known antibiotic, and has been modified to enhance its properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including chlorination, demethylation, and the introduction of various functional groups. Each step requires specific reaction conditions such as temperature, pressure, and the use of catalysts. For example, chlorination might be carried out using chlorine gas or a chlorinating agent under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential as a therapeutic agent.
Medicine: Investigating its antibiotic properties and potential use in treating infections.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic or chemical outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ristomycin: The parent compound with known antibiotic properties.
Vancomycin: Another antibiotic with a similar structure and mechanism of action.
Teicoplanin: A glycopeptide antibiotic with comparable applications.
Uniqueness
This compound’s uniqueness lies in its specific modifications, which may enhance its stability, efficacy, or selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C70H62Cl2N8O19 |
|---|---|
Poids moléculaire |
1390.2 g/mol |
Nom IUPAC |
1-adamantyl N-[(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-52-(methylcarbamoyl)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaen-22-yl]carbamate |
InChI |
InChI=1S/C70H62Cl2N8O19/c1-73-63(89)58-41-23-38(82)24-47(85)53(41)40-17-32(3-6-45(40)83)54-65(91)79-59(68(94)78-58)60(86)34-5-9-49(43(72)18-34)98-52-21-36-20-51(61(52)87)97-48-8-2-28(13-42(48)71)14-44-62(88)75-56(66(92)77-57(36)67(93)76-54)35-15-37(81)22-39(16-35)96-50-19-33(4-7-46(50)84)55(64(90)74-44)80-69(95)99-70-25-29-10-30(26-70)12-31(11-29)27-70/h2-9,13,15-24,29-31,44,54-60,81-87H,10-12,14,25-27H2,1H3,(H,73,89)(H,74,90)(H,75,88)(H,76,93)(H,77,92)(H,78,94)(H,79,91)(H,80,95)/t29?,30?,31?,44-,54-,55+,56+,57-,58+,59+,60-,70?/m1/s1 |
Clé InChI |
MXQGKDLLQYUDBQ-LVQMOIKISA-N |
SMILES isomérique |
CNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(C[C@@H]9C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N9)NC(=O)OC23CC5CC(C2)CC(C5)C3)O)O)C(=O)N[C@H]7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O |
SMILES canonique |
CNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=CC7=CC(=C6O)OC8=C(C=C(CC9C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N9)NC(=O)OC23CC5CC(C2)CC(C5)C3)O)O)C(=O)NC7C(=O)N4)C=C8)Cl)Cl)O)C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


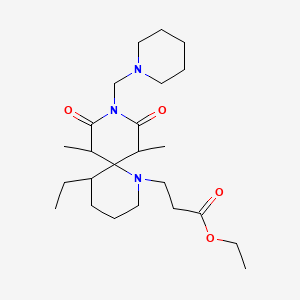
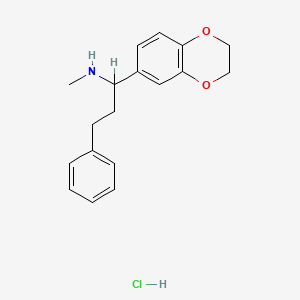

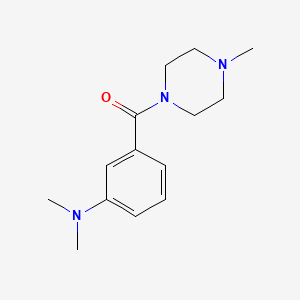
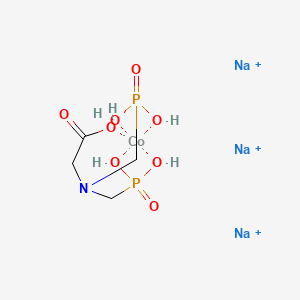
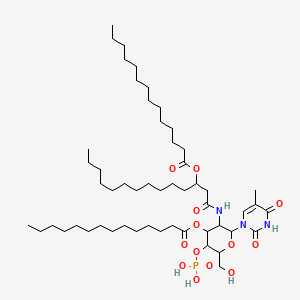
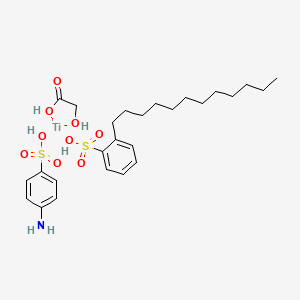
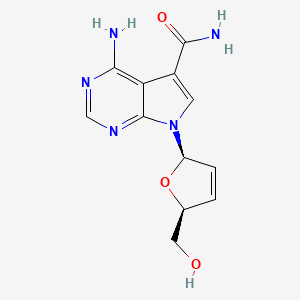

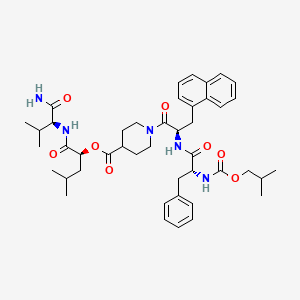
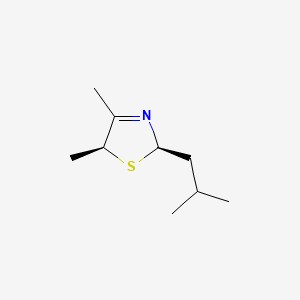
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

